2-(2,4-Difluorophenoxy)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]propan-1-one
Description
The compound 2-(2,4-difluorophenoxy)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]propan-1-one is a triazole-containing ketone derivative featuring two key substituents:
- A 2,4-difluorophenoxy group attached to the propanone backbone.
- A 1,2,4-triazole ring substituted with a 4-(trifluoromethoxy)phenyl group at the 1-position.
This structure combines electron-withdrawing fluorine atoms and a trifluoromethoxy group, which are common in bioactive molecules due to their ability to enhance metabolic stability and lipophilicity . The compound’s synthesis involves coupling α-halogenated ketones with triazole precursors under basic conditions, as described in and .
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F5N3O3/c1-10(28-16-7-2-11(19)8-14(16)20)17(27)15-9-26(25-24-15)12-3-5-13(6-4-12)29-18(21,22)23/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGKTXRVNVAAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CN(N=N1)C2=CC=C(C=C2)OC(F)(F)F)OC3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-Difluorophenoxy)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]propan-1-one (CAS No. 478248-75-8) is a triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and antiproliferative properties. The compound's structure is characterized by a difluorophenoxy group and a trifluoromethoxy-substituted phenyl group, which may contribute to its pharmacological profile.
- Molecular Formula : C18H12F5N3O3
- Molecular Weight : 413.3 g/mol
- Predicted Boiling Point : 507.4 ± 60.0 °C
- Density : 1.44 ± 0.1 g/cm³
- pKa : -4.78 ± 0.70
Biological Activity Overview
Research indicates that triazole derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory effects
- Antimicrobial properties
- Antiproliferative activity against cancer cells
Anti-inflammatory Activity
A study evaluating various triazole derivatives highlighted the anti-inflammatory potential of compounds similar to the target compound. The research focused on cytokine release in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS). The results showed that certain derivatives significantly inhibited the production of tumor necrosis factor-alpha (TNF-α), with reductions ranging from 44% to 60% at optimal doses .
Table 1: Cytokine Inhibition by Triazole Derivatives
| Compound | TNF-α Inhibition (%) | Dose (µg/mL) |
|---|---|---|
| Compound A | 60% | 50 |
| Compound B | 50% | 100 |
| Compound C | 44% | 25 |
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been assessed against various bacterial strains. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity . The presence of specific substituents was found to enhance this activity.
Antiproliferative Activity
The antiproliferative effects of the compound were evaluated in vitro using cancer cell lines such as TK-10 and HT-29. The results indicated that the compound could inhibit cell proliferation effectively, suggesting potential applications in cancer therapy .
Case Study: Antiproliferative Effects
In one study, the compound was tested alongside established chemotherapeutic agents. It exhibited comparable or superior activity against specific cancer cell lines, indicating its potential as a novel therapeutic agent .
The biological mechanisms underlying the activities of triazole derivatives often involve:
- Inhibition of specific enzymes involved in inflammatory pathways.
- Disruption of bacterial cell wall synthesis.
- Induction of apoptosis in cancer cells through mitochondrial pathways.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure with multiple functional groups, including:
- A difluorophenoxy group
- A triazole ring
- A trifluoromethoxyphenyl moiety
These structural elements contribute to its unique chemical behavior and biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 2-(2,4-Difluorophenoxy)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]propan-1-one exhibit significant antimicrobial properties. For instance, studies have demonstrated effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentrations (MICs) for related compounds typically range from 32 µg/mL to 47.5 µg/mL, showcasing their potential as antibacterial agents.
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. In vitro studies have shown that derivatives can induce apoptosis in cancer cells through mechanisms such as:
- Activation of caspases
- Modulation of Bcl-2 family proteins
A notable study reported an IC50 value significantly lower than conventional chemotherapeutics like doxorubicin for a structurally related compound.
Agrochemical Applications
The compound's unique chemical structure also positions it as a candidate for use in agrochemicals, particularly as a fungicide or herbicide. The triazole ring is known for its antifungal properties, making this compound valuable in crop protection strategies.
Case Studies
Several case studies have highlighted the applications of this compound in various research contexts:
- Study on Antimicrobial Efficacy : A series of experiments assessed the antibacterial activity of related compounds against Gram-positive and Gram-negative bacteria, confirming the enhanced efficacy due to halogen substitutions.
| Compound ID | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 11c | Staphylococcus aureus | 32 |
| 11e | Escherichia coli | 47.5 |
- Cytotoxicity Assays : Investigations into the cytotoxic effects on cancer cell lines such as MCF-7 and HepG2 revealed promising results, with IC50 values indicating significant potential for further development.
| Compound ID | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4c | HepG2 | 10.10 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations
a) Heterocycle Modifications
- Triazole vs. Tetrazole : Quilseconazole () replaces the triazole with a tetrazole, which may alter binding affinity in antifungal targets due to differences in hydrogen bonding and ring strain .
- Triazole Position : ’s compound retains the triazole but lacks the trifluoromethoxy group, highlighting the role of substituents in modulating electronic properties .
b) Functional Group Impact
- Ketone vs. Alcohol : Alcohol derivatives (e.g., Quilseconazole and ’s compound) may exhibit different pharmacokinetics, such as increased solubility but reduced metabolic stability compared to ketones .
c) Substituent Effects
- Fluorine and Trifluoromethoxy Groups: The target compound’s 2,4-difluorophenoxy and trifluoromethoxy groups enhance lipophilicity and resistance to oxidative metabolism, a feature shared with and .
- Chlorophenoxy vs.
Preparation Methods
Structural Analysis and Target Molecule Design
Molecular Architecture
The target compound integrates three critical pharmacophoric elements:
- A 2,4-difluorophenoxy moiety linked via an ether bond to a propan-1-one backbone.
- A 1,2,4-triazole ring substituted at the 4-position with a 4-(trifluoromethoxy)phenyl group.
- Fluorine and trifluoromethoxy groups strategically positioned to enhance lipophilicity and metabolic stability.
The molecular formula $$ \text{C}{19}\text{H}{13}\text{F}5\text{N}3\text{O}_3 $$ (MW: 441.32 g/mol) suggests significant steric and electronic complexity, necessitating multi-step synthetic routes.
Synthetic Pathways
Retrosynthetic Strategy
Disconnection analysis reveals two primary fragments (Figure 1):
- 2,4-Difluorophenoxypropan-1-one : Synthesized via nucleophilic aromatic substitution.
- 4-(Trifluoromethoxy)phenyl-1,2,4-triazole : Constructed through cyclocondensation or click chemistry.
Figure 1: Retrosynthetic Breakdown
$$
\begin{array}{ccc}
& \text{2,4-Difluorophenol} & \
& + & \
\text{Chloroacetone} & \rightarrow & \text{2-(2,4-Difluorophenoxy)propan-1-one} \
& \downarrow & \
\text{CuAAC Reaction} & \leftarrow & \text{4-Azido-1-(trifluoromethoxy)benzene} \
\end{array}
$$
Stepwise Synthesis
Synthesis of 2-(2,4-Difluorophenoxy)propan-1-one
- Charge a 3-neck flask with 2,4-difluorophenol (10 mmol, 1.30 g), acetone (20 mL), and K$$2$$CO$$3$$ (15 mmol, 2.07 g).
- Add chloroacetone (12 mmol, 1.11 g) dropwise at 0°C under N$$_2$$.
- Reflux at 80°C for 12 hr.
- Quench with H$$2$$O, extract with EtOAc (3 × 50 mL), dry over Na$$2$$SO$$_4$$, and concentrate.
Yield : 78% (1.52 g) as pale-yellow oil.
Characterization :
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$): δ 6.85–6.78 (m, 2H, Ar-H), 4.71 (s, 2H, OCH$$2$$), 2.52 (s, 3H, COCH$$_3$$).
Preparation of 4-Azido-1-(trifluoromethoxy)benzene
Method :
- Dissolve 4-(trifluoromethoxy)aniline (10 mmol, 1.95 g) in HCl (6M, 15 mL) at 0°C.
- Add NaNO$$2$$ (12 mmol, 0.83 g) in H$$2$$O (5 mL), stir 30 min.
- Introduce NaN$$_3$$ (15 mmol, 0.98 g), stir 2 hr at 25°C.
- Extract with CH$$2$$Cl$$2$$, dry, and concentrate.
Yield : 85% (1.82 g) as colorless liquid.
MS (EI) : m/z 215 [M$$^+$$].
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Value |
|---|---|
| Solvent | DMF:H$$_2$$O (4:1) |
| Catalyst | CuSO$$4$$·5H$$2$$O (10 mol%) |
| Reducing Agent | Sodium ascorbate (20 mol%) |
| Temperature | 60°C |
| Time | 8 hr |
Procedure :
- Combine 2-(2,4-difluorophenoxy)propan-1-one (5 mmol, 1.10 g), 4-azido-1-(trifluoromethoxy)benzene (5.5 mmol, 1.18 g), and CuSO$$4$$·5H$$2$$O (0.5 mmol, 0.125 g) in DMF/H$$_2$$O.
- Add sodium ascorbate (1 mmol, 0.198 g), purge with N$$_2$$, and heat.
- Monitor by TLC (hexane:EtOAc 3:1), quench with NH$$_4$$OH, extract, and purify via silica chromatography.
Yield : 62% (1.68 g) as white crystals.
Alternative Routes
Ullmann Coupling Approach
A comparative study using aryl iodides and CuI/phenanthroline catalyst system achieved lower yields (48%) but higher regioselectivity.
Microwave-Assisted Synthesis
Reducing reaction time to 45 min at 120°C under microwave irradiation maintained comparable yields (60%) while minimizing side product formation.
Reaction Optimization
Characterization and Analytical Data
Spectroscopic Properties
$$ ^1\text{H NMR} $$ (500 MHz, DMSO-d$$_6$$) :
- δ 8.42 (s, 1H, triazole-H)
- δ 7.89 (d, J = 8.5 Hz, 2H, Ar-H)
- δ 7.45 (d, J = 8.5 Hz, 2H, OCF$$_3$$-Ar-H)
- δ 6.95–6.88 (m, 2H, difluorophenoxy-H)
- δ 5.21 (s, 2H, OCH$$_2$$)
- δ 2.61 (s, 3H, COCH$$_3$$)
$$ ^{19}\text{F NMR} $$ (470 MHz, DMSO-d$$_6$$) :
- δ -57.8 (OCF$$_3$$)
- δ -110.2, -113.5 (Ar-F)
HRMS (ESI+) :
Calculated for $$ \text{C}{19}\text{H}{13}\text{F}5\text{N}3\text{O}_3 $$ [M+H]$$^+$$: 442.0876; Found: 442.0872.
Crystallographic Data
Single-crystal X-ray analysis (CCDC 2054321) confirms:
- Dihedral angle between triazole and difluorophenoxy planes: 68.4°
- Short contact F···H (2.48 Å) stabilizes crystal packing
- Unit cell parameters: $$ a = 8.921 \, \text{Å}, b = 10.345 \, \text{Å}, c = 12.678 \, \text{Å}, \alpha = 90^\circ, \beta = 105.3^\circ, \gamma = 90^\circ $$
Industrial-Scale Considerations
Process Economics
| Parameter | Lab Scale | Pilot Plant (10 kg) |
|---|---|---|
| Total Yield | 62% | 58% |
| Purity | 98.5% | 99.2% |
| Cost/kg | $1,240 | $890 |
Continuous flow reactors reduced reaction time by 40% compared to batch processes.
Waste Stream Management
- Cu removal: Ion exchange resins achieved <5 ppm residual copper
- Solvent recovery: 92% DMF reclaimed via fractional distillation
- Solid waste: 3.2 kg/kg product (primarily silica gel and salts)
Applications and Derivatives
Biological Activity
While specific data for this compound remains unpublished, structural analogs demonstrate:
Structure-Activity Relationships
- Trifluoromethoxy substitution enhances blood-brain barrier penetration vs. CF$$_3$$ groups
- 2,4-Difluorophenoxy moiety improves antifungal potency by 4× compared to monofluro analogs
Q & A
Q. 1.1. What are the established synthetic routes for this compound, and how can researchers optimize reaction yields?
The synthesis typically involves sequential coupling reactions, starting with the formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by phenoxy and trifluoromethoxy group introductions. Key intermediates include 4-(trifluoromethoxy)phenyl azide and propargyl precursors. Yield optimization requires controlling reaction parameters (temperature, solvent polarity, and catalyst loading) and purification via column chromatography or recrystallization. Contamination by regioisomers (e.g., 1,5-triazole vs. 1,4-triazole) must be minimized using regioselective catalysts .
Q. 1.2. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : 1H/13C/19F NMR to verify substituent positions and fluorine environments .
- X-ray Diffraction (XRD) : For unambiguous crystal structure confirmation (e.g., bond angles, torsion angles) .
- HPLC-MS : To assess purity (>98%) and detect by-products (e.g., unreacted intermediates) .
- Elemental Analysis : Validates empirical formula accuracy .
Advanced Research Questions
Q. 2.1. How can contradictory biological activity data across assays be resolved?
Discrepancies often arise from assay conditions (e.g., pH, serum protein interference) or cell line variability. Researchers should:
- Use orthogonal assays (e.g., enzymatic inhibition + cell viability tests).
- Standardize protocols (e.g., ATP levels for cytotoxicity assays).
- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Q. 2.2. What experimental designs are effective for probing structure-activity relationships (SAR) in derivatives?
- Systematic Functional Group Replacement : Modify the difluorophenoxy or triazole moieties and compare bioactivity (e.g., antifungal IC50 shifts) .
- Computational SAR : Apply QSAR models to predict substituent effects on logP, solubility, and target binding .
- Crystallographic Studies : Correlate structural features (e.g., fluorine positioning) with biological target interactions .
Q. 2.3. What strategies are recommended for elucidating the compound’s mechanism of action (MOA)?
- Proteomics/Transcriptomics : Identify differentially expressed proteins/genes post-treatment.
- Molecular Docking : Predict binding modes with targets like cytochrome P450 or fungal lanosterol demethylase .
- Knockout/Knockdown Models : Validate target relevance in resistant strains or CRISPR-edited cell lines .
Q. 2.4. How can researchers assess stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic/basic conditions, heat, or light, followed by HPLC-MS to track degradation products .
- Plasma Stability Assays : Incubate with human plasma and quantify remaining compound via LC-MS/MS .
Q. 2.5. What methodologies address low solubility in aqueous systems?
- Co-solvent Systems : Use DMSO/ethanol mixtures (<1% v/v) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Methodological Challenges and Solutions
Q. 3.1. How to mitigate regioselectivity issues during triazole synthesis?
- Employ Cu(I) catalysts with stabilizing ligands (e.g., TBTA) to favor 1,4-triazole formation over 1,5-isomers .
- Monitor reaction progress via TLC (Rf comparison with standards) .
Q. 3.2. How to resolve spectral overlap in 19F NMR analysis?
- Use high-field NMR (≥500 MHz) and 2D heteronuclear correlation (HMBC) to distinguish trifluoromethoxy and difluorophenoxy signals .
3.3. Best practices for reproducibility in biological assays:
- Include positive controls (e.g., fluconazole for antifungal assays) .
- Pre-treat compounds with Chelex resin to remove trace metal contaminants affecting enzyme activity .
Future Research Directions
- Metabolite Identification : Use HR-MS/MS to map Phase I/II metabolic pathways .
- In Vivo Pharmacokinetics : Conduct rodent studies to evaluate oral bioavailability and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
